molecular formula C14H28N4O3 B14358100 methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine CAS No. 90996-98-8

methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine

Katalognummer: B14358100
CAS-Nummer: 90996-98-8
Molekulargewicht: 300.40 g/mol
InChI-Schlüssel: OHLBHRCDFBKDQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazole derivatives, such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and specific applications .

Uniqueness

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90996-98-8

Molekularformel

C14H28N4O3

Molekulargewicht

300.40 g/mol

IUPAC-Name

methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate;pentan-1-amine

InChI

InChI=1S/C9H15N3O3.C5H13N/c1-3-4-5-6-12-8(13)7(10-11-12)9(14)15-2;1-2-3-4-5-6/h11H,3-6H2,1-2H3;2-6H2,1H3

InChI-Schlüssel

OHLBHRCDFBKDQK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN.CCCCCN1C(=O)C(=NN1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.